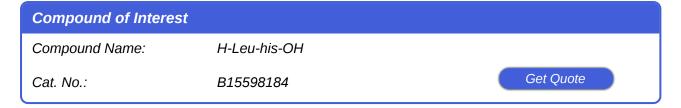


Leucyl-Histidine: A Technical Overview of its Chemical Identity and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-histidine is a dipeptide composed of the essential amino acids leucine and histidine. While research on this specific dipeptide is limited, its constituent amino acids are integral to numerous physiological processes. This technical guide provides a comprehensive overview of the chemical identifiers for L-leucyl-L-histidine, and explores its potential biological roles and signaling pathways, drawing inferences from the well-documented functions of L-leucine and L-histidine. This document aims to serve as a foundational resource for researchers and professionals in drug development and life sciences by compiling available data and postulating areas for future investigation.

Chemical Identifiers and Properties

Accurate identification of a molecule is critical for research and development. The following table summarizes the key chemical identifiers for L-leucyl-L-histidine.



Identifier Type	Value	Citation
CAS Number	38062-72-5	
PubChem CID	6992828	•
Molecular Formula	C12H20N4O3	•
Molecular Weight	268.31 g/mol	•
IUPAC Name	(2S)-2-[[(2S)-2-amino-4- methylpentanoyl]amino]-3-(1H- imidazol-5-yl)propanoic acid	•
InChI	InChI=1S/C12H20N4O3/c1-7(2)3-9(13)11(17)16-10(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3, (H,14,15)(H,16,17) (H,18,19)/t9-,10-/m0/s1	
InChIKey	XWOBNBRUDDUEEY- UWVGGRQHSA-N	•
Canonical SMILES	CC(C)CINVALID-LINK C(=O)O">C@@HN	-
Other Names	Leu-His, L-Leucyl-L-histidine	•

Postulated Biological Significance and Signaling Pathways

Direct studies on the biological activity of Leucyl-histidine are not extensively documented in publicly available literature. However, the well-established roles of its constituent amino acids, L-leucine and L-histidine, allow for informed hypotheses regarding its potential physiological functions and involvement in cellular signaling.

Role of Constituent Amino Acids

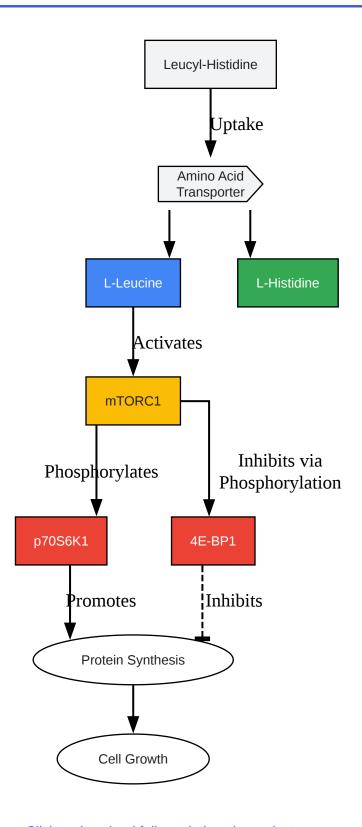


- L-Leucine: A branched-chain amino acid (BCAA) renowned for its potent activation of the
 mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth,
 proliferation, and protein synthesis. Leucine's primary role is in stimulating muscle protein
 synthesis.
- L-Histidine: An essential amino acid with a unique imidazole side chain that allows it to participate in a variety of biological processes, including enzyme catalysis, metal ion chelation, and the regulation of inflammatory responses as a precursor to histamine.

Postulated Signaling Pathway: mTOR Activation

Given L-leucine's role as a primary activator of the mTOR pathway, it is plausible that Leucylhistidine, upon cellular uptake and potential hydrolysis into its constituent amino acids, could influence this critical signaling cascade. The mTOR pathway is a key regulator of cellular metabolism and growth in response to nutrient availability.





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Postulated mTOR signaling pathway activation by Leucyl-histidine.

Experimental Protocols

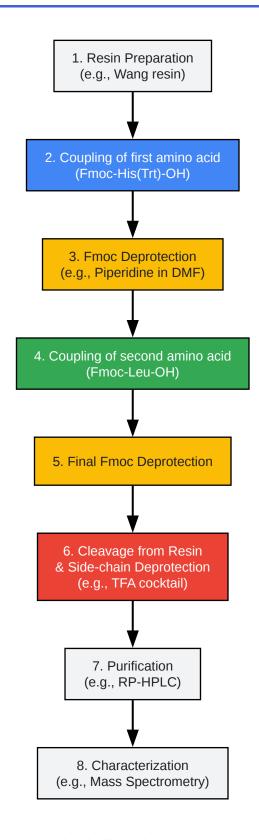


Detailed experimental protocols for the synthesis and biological analysis of Leucyl-histidine are not readily available. The following sections provide generalized methodologies that can be adapted for the study of this dipeptide.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

Solid-phase peptide synthesis is a common method for producing peptides in a laboratory setting. The following workflow outlines the general steps for the synthesis of a dipeptide like Leucyl-histidine.





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Generalized workflow for Solid-Phase Peptide Synthesis of a dipeptide.

Methodology:



- Resin Swelling: The appropriate resin (e.g., Wang resin for C-terminal carboxylic acid) is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
- First Amino Acid Coupling: The first C-terminal protected amino acid (e.g., Fmoc-His(Trt)-OH) is activated with a coupling reagent (e.g., HBTU, DIC/HOBt) and coupled to the resin.
- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled amino acid is removed using a solution of piperidine in DMF.
- Second Amino Acid Coupling: The next protected amino acid (e.g., Fmoc-Leu-OH) is activated and coupled to the deprotected N-terminus of the resin-bound amino acid.
- Final Fmoc Deprotection: The Fmoc group of the final amino acid is removed.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the sidechain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- Purification: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The purified peptide's identity and purity are confirmed using techniques such as mass spectrometry and analytical HPLC.

In Vitro Analysis of mTOR Signaling

To investigate the effect of Leucyl-histidine on the mTOR pathway, a Western blot analysis can be performed on a relevant cell line (e.g., C2C12 myotubes for muscle protein synthesis studies).

Key Experimental Steps:

- Cell Culture and Treatment: Culture the chosen cell line to the desired confluency. Starve the
 cells of amino acids for a defined period, then treat with varying concentrations of Leucylhistidine, L-leucine (positive control), and a vehicle control.
- Protein Extraction: Lyse the cells and extract total protein. Quantify the protein concentration using a suitable assay (e.g., BCA assay).



- SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: Probe the membrane with primary antibodies against key mTOR pathway proteins, such as phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control, such as β-actin or GAPDH, should also be probed.
- Detection and Analysis: Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore for detection. Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion and Future Directions

Leucyl-histidine is a dipeptide with limited direct research into its biological functions. However, based on the well-characterized roles of its constituent amino acids, L-leucine and L-histidine, it is reasonable to postulate its involvement in fundamental cellular processes such as the mTOR signaling pathway and protein synthesis. The information and generalized protocols provided in this guide are intended to serve as a starting point for researchers interested in elucidating the specific biological activities of Leucyl-histidine. Future research should focus on the in vitro and in vivo effects of this dipeptide to validate these hypotheses and explore its potential therapeutic applications, particularly in the contexts of muscle metabolism, immune modulation, and overall cellular health.

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